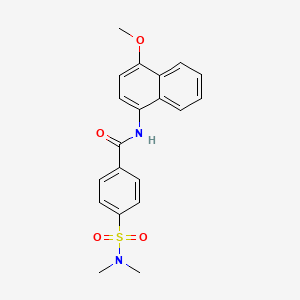

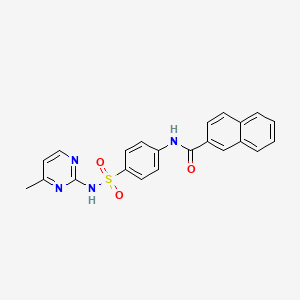

4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide, also known as DMSB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Applications De Recherche Scientifique

Applications in Gastrointestinal Motility Disorders

Compounds related to "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" may have applications in enhancing gastrointestinal motility. Cisapride, for example, is a prokinetic agent facilitating motility across the gastrointestinal tract, acting through acetylcholine release enhancement in the gut's myenteric plexus (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Applications in Neuropharmacology

N-Benzylphenethylamine derivatives, such as NBOMes, demonstrate significant affinity for the 5-HT2A receptor, indicating potential research applications in neuropharmacology and psychiatric disorder treatments (Halberstadt, 2017).

Applications in Environmental Toxicology

Phthalate esters, commonly used as plasticizers, share structural similarities with benzamide derivatives. Research on their environmental occurrence, human exposure, and toxicological impacts suggests areas where "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" might also be relevant, particularly in assessing environmental persistence and toxicity (Nur Zatil Izzah Haji Harunarashid, Lim, & Harunsani, 2017).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) exemplify how simple structures, through supramolecular self-assembly, facilitate applications in nanotechnology, polymer processing, and biomedical applications. Analogously, "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" might find utility in similar domains, given its potential for tailored interactions at the molecular level (Cantekin, de Greef, & Palmans, 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact withtubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

Similar compounds have been found to inhibittubulin polymerization . This means they prevent the formation of microtubules, structures that are essential for cell division. By inhibiting tubulin polymerization, these compounds can halt the cell cycle and prevent the proliferation of cancer cells .

Biochemical Pathways

Given its potential role as a tubulin polymerization inhibitor, it can be inferred that it affects thecell cycle . By preventing the formation of microtubules, it can halt the cell cycle at the G2/M phase, preventing cell division and proliferation .

Result of Action

Similar compounds have been found to exhibitanticancer activities . They can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)15-10-8-14(9-11-15)20(23)21-18-12-13-19(26-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFZGMADHXCUMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)

![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)

![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)